molecular formula C11H11NO B069815 2-(3-Buten-2-yloxy)benzonitrile CAS No. 177780-84-6

2-(3-Buten-2-yloxy)benzonitrile

Cat. No.: B069815
CAS No.: 177780-84-6
M. Wt: 173.21 g/mol
InChI Key: XDDVLLFHAMKNCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Buten-2-yloxy)benzonitrile is a benzonitrile derivative featuring a 3-buten-2-yloxy substituent at the ortho position of the aromatic ring.

  • Molecular framework: The benzonitrile core contributes to planar aromaticity and polarizability, while the 3-buten-2-yloxy group introduces an unsaturated ether linkage. This combination may influence solubility, thermal stability, and interactions in chemical or biological systems.
  • Stereochemical considerations: Similar compounds, such as 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile (), demonstrate that chirality in substituents (e.g., epoxidized isopentyl groups) significantly impacts optical rotation. This suggests that the stereochemistry of the butenyloxy chain in this compound could similarly affect its physical and chemical behavior.

Properties

CAS No.

177780-84-6

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

IUPAC Name

2-but-3-en-2-yloxybenzonitrile

InChI

InChI=1S/C11H11NO/c1-3-9(2)13-11-7-5-4-6-10(11)8-12/h3-7,9H,1H2,2H3

InChI Key

XDDVLLFHAMKNCO-UHFFFAOYSA-N

SMILES

CC(C=C)OC1=CC=CC=C1C#N

Canonical SMILES

CC(C=C)OC1=CC=CC=C1C#N

Synonyms

Benzonitrile, 2-[(1-methyl-2-propenyl)oxy]- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(3-Buten-2-yloxy)benzonitrile with structurally or functionally related benzonitrile derivatives, based on the provided evidence:

Compound Substituents Key Properties/Applications References
This compound 3-Buten-2-yloxy (ortho) Likely moderate polarity, potential for polymerization or cyclization via the allyl ether group. Inferred
2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile Epoxidized isopentyl (ortho) Optical rotation: [α]²⁰D = −65.1 (c 1.4, CHCl₃); used in synthetic cascades for cyclic aminonitrones.
4-((E)-2-(2-((Z)-(hydroxyimino)methyl)thiophen-3-yl)vinyl)benzonitrile Heterostilbene-thiophene-oxime (para) CNS activity: Cholinesterase inhibition; ADME properties suggest blood-brain barrier penetration.
2-(Ferrocenylmethylamino)benzonitrile Ferrocenylmethylamino (ortho) Antioxidant activity: Binds DPPH radicals via electrostatic interactions; binding constant (K) = 1.2 × 10³ M⁻¹.
4-(3-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2-difluoro-1-hydroxy-3-oxopropyl)-2-(1H-1,2,4-triazol-1-yl)benzonitrile Triazole-fluorinated aryl (para) Crop protection: Fluorinated groups enhance bioactivity and environmental stability.
2-(4-(4-Cyanostyryl)styryl)benzonitrile Cyanostyryl (para) Optoelectronic applications: Stabilizes HOMO-LUMO levels in organic semiconductors.

Key Comparative Insights:

Reactivity and Stereochemistry :

  • The allyl ether in this compound may undergo cyclization or oxidation reactions, akin to the epoxide formation in 2-{[(2R)-3,3-dimethyloxiran-2-yl]methyl}benzonitrile .
  • Chirality in substituents (e.g., the 2’S configuration in ’s compound) can invert optical rotation signs, a critical factor in pharmaceutical synthesis.

Biological Activity: Unlike 4-((E)-2-(2-((Z)-(hydroxyimino)methyl)thiophen-3-yl)vinyl)benzonitrile, which targets cholinesterases , ferrocene-containing derivatives () exhibit radical-scavenging activity, highlighting how substituent choice directs biological function.

Electronic and Material Applications: Benzonitriles with extended π-systems (e.g., cyanostyryl groups in and ) enhance semiconductor performance, whereas this compound’s allyl ether may offer tunable electronic properties through conjugation or cross-linking.

Environmental and Agricultural Utility :

  • Fluorinated analogs () demonstrate enhanced stability and bioactivity in agrochemicals, suggesting that halogenation or fluorination of this compound could similarly improve pesticidal efficacy.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.